Triazolam N-Oxide Triazolam N-Oxide
Brand Name: Vulcanchem
CAS No.: 96849-15-9
VCID: VC0104834
InChI:
SMILES:
Molecular Formula: C₁₇H₁₂Cl₂N₄O
Molecular Weight: 359.21

Triazolam N-Oxide

CAS No.: 96849-15-9

Cat. No.: VC0104834

Molecular Formula: C₁₇H₁₂Cl₂N₄O

Molecular Weight: 359.21

* For research use only. Not for human or veterinary use.

Triazolam N-Oxide - 96849-15-9

Specification

CAS No. 96849-15-9
Molecular Formula C₁₇H₁₂Cl₂N₄O
Molecular Weight 359.21

Introduction

Chemical Identity and Basic Properties

Triazolam N-Oxide is chemically defined as 8-chloro-6-(2-chlorophenyl)-1-methyl-4H-benzo[f][1, triazolo[4,3-a] diazepine 5-oxide. Key physical and chemical properties include:

PropertyValueSource
CAS Number96849-15-9
Molecular FormulaC₁₇H₁₂Cl₂N₄O
Molecular Weight359.21 g/mol
Synonyms8-Chloro-6-(2-chlorophenyl)-1-methyl-4H- triazolo[4,3-a] benzodiazepine 5-Oxide
Parent DrugTriazolam

The compound’s structure includes a triazole ring fused with a benzodiazepine backbone, with the N-oxide group located at the 5-position of the triazole moiety. This functional group significantly alters its electronic properties and reactivity compared to triazolam .

Synthetic Routes and Industrial Production

Laboratory Synthesis

Triazolam N-Oxide is synthesized via oxidation of triazolam. A catalyst-free method employing tert-butyl nitrite (t-BuONO) in ethanol or water has been developed for producing 1,2,3-triazole-N-oxide derivatives . This approach avoids the use of transition metals, offering environmental and cost advantages. Key steps include:

  • Oxidation: Triazolam reacts with t-BuONO under mild conditions to form the N-oxide derivative.

  • Purification: The product is isolated through recrystallization or chromatography.

This method’s scalability and efficiency make it suitable for industrial applications .

Industrial Production Challenges

Large-scale synthesis requires precise control of reaction parameters to minimize byproducts. Continuous flow reactors are often employed to optimize yields and purity. The use of advanced catalytic systems further enhances efficiency.

Chemical Reactivity and Transformations

Triazolam N-Oxide participates in diverse reactions due to its N-oxide functionality:

Oxidation and Reduction

  • Oxidation: Further oxidation leads to more polar derivatives, though specific pathways remain understudied.

  • Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation can revert the N-oxide to triazolam, restoring its pharmacological activity.

Substitution Reactions

Applications in Research and Industry

Synthetic Reagent

The compound serves as a precursor in organic synthesis. For instance, its N-oxide group facilitates regioselective functionalization, enabling the generation of diverse triazole derivatives .

Mechanistic Studies

In pharmacological research, Triazolam N-Oxide is used to probe the metabolic pathways of triazolam. Its interaction with cytochrome P450 enzymes is critical for understanding drug metabolism and toxicity .

Comparative Analysis with Related Compounds

CompoundKey FeaturesApplications
TriazolamParent benzodiazepine; hypnotic, anxiolytic, sedative effectsShort-term insomnia treatment
EstazolamLonger half-life; used for chronic insomniaExtended sedation
MidazolamShort-acting; employed in anesthesia and sedationProcedural sedation
Triazolam N-OxideN-oxide functional group; altered reactivity and metabolic profileImpurity control, synthetic chemistry

Triazolam N-Oxide distinguishes itself through its unique chemical reactivity and role as a metabolic byproduct, contrasting with the pharmacologically active benzodiazepines listed above .

Research Findings and Future Directions

Synthetic Utility

Recent studies highlight Triazolam N-Oxide’s versatility in metal-free synthesis. For example, its participation in nitrite-mediated cyclizations enables access to trifluoromethylated triazoles, valuable in agrochemical and pharmaceutical research .

Pharmacological Insights

While Triazolam N-Oxide itself lacks significant bioactivity, its reduction to triazolam underscores its role in drug metabolism. Further studies are needed to explore its interactions with GABA receptors and potential neuroprotective effects .

Industrial Implications

Efforts to optimize its synthesis and minimize formation during triazolam production remain critical. Continuous flow technologies and real-time monitoring systems are being investigated to improve process efficiency .

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